D-[1,3-13C2]Ribose
CAS No.: 478511-79-4
Cat. No.: VC0119431
Molecular Formula: C5H10O5
Molecular Weight: 152.115
* For research use only. Not for human or veterinary use.
![D-[1,3-13C2]Ribose - 478511-79-4](/images/no_structure.jpg)
Specification
CAS No. | 478511-79-4 |
---|---|
Molecular Formula | C5H10O5 |
Molecular Weight | 152.115 |
IUPAC Name | (3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol |
Standard InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1 |
Standard InChI Key | SRBFZHDQGSBBOR-VNDXAVFTSA-N |
SMILES | C1C(C(C(C(O1)O)O)O)O |
Introduction
Molecular Characteristics and Properties
D-[1,3-13C2]Ribose is a pentose sugar with stable isotope labeling at specific carbon positions. The compound features carbon-13 isotopes at positions 1 and 3, which provides distinct spectroscopic signatures while maintaining identical chemical behavior to standard ribose. According to structural data from PubChem, this compound has the following properties:
Property | Value |
---|---|
PubChem CID | 90472745 |
Molecular Formula | C5H10O5 |
Molecular Weight | 152.12 g/mol |
CAS Number | 478511-79-4 |
Synonyms | D-Ribose-1,3-13C2, (3R,4R,5R)-(2,4-13C2)Oxane-2,3,4,5-tetrol |
Creation Date | 2015-02-16 |
Last Modified | 2025-03-08 |
The structure maintains the same stereochemistry as unlabeled D-ribose, with the D-configuration indicating the specific arrangement of hydroxyl groups according to the Fischer projection . The only difference lies in the isotopic composition at positions 1 and 3, where 13C atoms replace the naturally abundant 12C atoms.
Property | Expected Value |
---|---|
Physical State | Crystalline Powder |
Color | White to light beige |
Melting Point | Approximately 88-92°C |
Solubility | Highly soluble in water, slightly soluble in methanol |
Storage Conditions | Refrigerated (2-8°C) |
Like standard D-ribose, D-[1,3-13C2]Ribose can exist in multiple forms including open-chain, furanose (five-membered ring), and pyranose (six-membered ring) structures, with the furanose form predominating in solution .
Applications in Scientific Research
D-[1,3-13C2]Ribose serves as a valuable tool in various research applications, particularly in metabolic studies and structural biology investigations.
Metabolic Pathway Research
The specific 1,3-labeling pattern makes this compound particularly useful for studying metabolic pathways that involve ribose or its derivatives. Similar to studies using [1,2-13C2]glucose, D-[1,3-13C2]Ribose can be used to trace the fate of specific carbon atoms through metabolic transformations .
This is especially valuable for studying:
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The pentose phosphate pathway (PPP)
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Nucleotide synthesis and metabolism
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RNA synthesis and turnover
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Energy metabolism involving ribose-containing molecules
The pentose phosphate pathway is essential for reductive biosynthesis, antioxidant processes, and nucleotide production. Labeled sugars like D-[1,3-13C2]Ribose help researchers track carbon flows through these complex pathways .
Nuclear Magnetic Resonance (NMR) Applications
The 13C labeling at positions 1 and 3 provides enhanced NMR signals for structural studies. The non-adjacent nature of the labeled positions minimizes spin-coupling effects, which can be advantageous for certain structural investigations .
In NMR spectroscopy, D-[1,3-13C2]Ribose produces distinctive signals that can reveal information about:
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Molecular conformations
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Interactions with other molecules
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Metabolic transformations
Mass Spectrometry Applications
The specific mass increase from the two 13C atoms (+2 Da compared to unlabeled ribose) allows for tracking of the labeled ribose and its metabolites with high sensitivity and specificity in mass spectrometry experiments.
Comparative Analysis with Other Labeled Sugars
D-[1,3-13C2]Ribose is one of several isotope-labeled variants of ribose available for research purposes. Understanding its position in this landscape helps researchers select the appropriate labeled compound for specific research questions.
Available Isotope-Labeled Ribose Variants
From Omicron Biochemicals' catalog, we can compile a comparison of various isotope-labeled ribose products:
Label Pattern | Catalog Number | Price (USD) for 0.25 g |
---|---|---|
[1-13C] | RIB-006 | 525 |
[2-13C] | RIB-007 | 710 |
[3-13C] | RIB-008 | 2020 |
[5-13C] | RIB-009 | 525 |
[1,2-13C2] | RIB-010 | 835 |
[1,3-13C2] | RIB-011 | 2510 |
[1,5-13C2] | RIB-012 | 1630 |
[UL-13C5] | RIB-015 | 990 |
This comparison shows that D-[1,3-13C2]Ribose (RIB-011) is one of the more expensive labeled ribose variants, likely due to the specific challenges associated with synthesizing this particular labeling pattern .
Complementary Use with Other Labeled Compounds
D-[1,3-13C2]Ribose can be used in conjunction with other labeled compounds to provide comprehensive metabolic insights. For example, studies using [2,3-13C2]glucose have demonstrated the ability to differentiate between glycolysis and pentose phosphate pathway activity . D-[1,3-13C2]Ribose could provide complementary information by entering the metabolic network at a different point.
Quantity | Price (USD) |
---|---|
0.050 g | 720 |
0.10 g | 1455 |
0.25 g | 2510 |
0.50 g | 4275 |
This pricing structure reflects the specialized nature of this compound, with larger quantities offering somewhat better economies of scale .
Unique Research Advantages of D-[1,3-13C2]Ribose
The specific 1,3-labeling pattern offers unique advantages for certain research applications:
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The non-adjacent labeling pattern provides distinctive NMR spectroscopic properties
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Tracking carbons 1 and 3 specifically can provide insights into metabolic reactions that affect these positions differently than other positions
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In the pentose phosphate pathway, the fate of carbons 1 and 3 differs from that of other positions, making this labeling pattern informative for specific aspects of the pathway
These characteristics make D-[1,3-13C2]Ribose particularly valuable for specialized metabolic studies where the fate of carbons 1 and 3 is of specific interest.
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